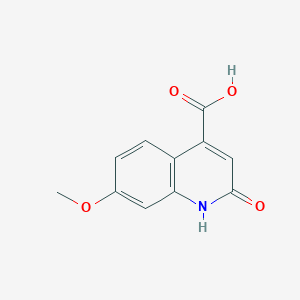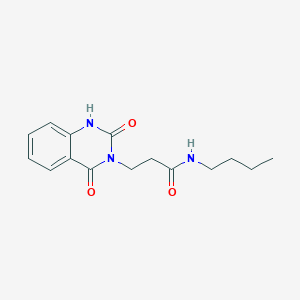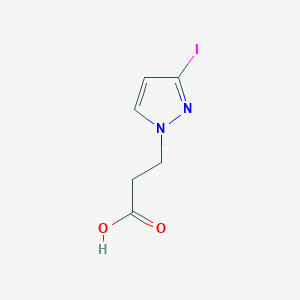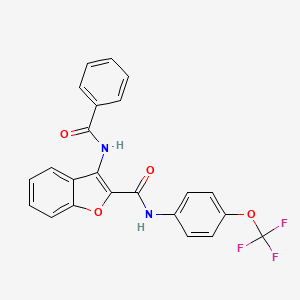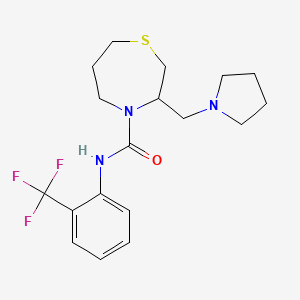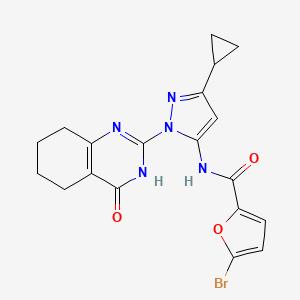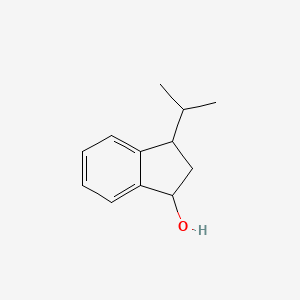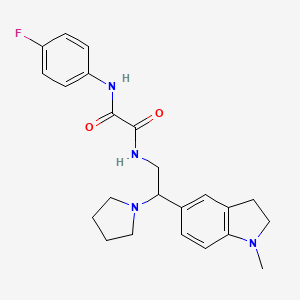methyl]phenyl 4-chlorobenzenecarboxylate CAS No. 338770-44-8](/img/structure/B2994169.png)
4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl 4-chlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a cyano group, and a carboxylate group . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The synthesis process often involves chlorination and other reactions .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group, the cyano group, and the carboxylate group contribute to the unique physicochemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group, the cyano group, and the carboxylate group can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group, the cyano group, and the carboxylate group. These groups contribute to the unique physicochemical properties of the compound .Wissenschaftliche Forschungsanwendungen
Organocatalysis
Research by Ishihara, Niwa, and Kosugi (2008) demonstrates the application of related zwitterionic salts as mild organocatalysts for transesterification reactions. These salts, derived from reactions involving similar chloro-trifluoromethyl pyridinyl compounds, were effective in catalyzing the transesterification of methyl carboxylates and alcohols under specific conditions. This work highlights the potential of these compounds in facilitating chemical transformations in organic synthesis (Ishihara, Niwa, & Kosugi, 2008).
Photoinduced Intramolecular Charge Transfer
Yang et al. (2004) investigated the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which share a structural motif with the compound . Their study revealed that the substituents on the N-aryl group significantly affect the formation of twisted intramolecular charge transfer (TICT) states, a phenomenon important in the development of optical and electronic materials (Yang, Liau, Wang, & Hwang, 2004).
Anticonvulsant Enaminones
The crystal structures of several anticonvulsant enaminones, including compounds with a chloro-pyridinyl moiety, were determined by Kubicki, Bassyouni, and Codding (2000). This research is indicative of the compound's potential utility in the design and synthesis of new anticonvulsant drugs, contributing to the understanding of molecular interactions and structural requirements for biological activity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, evaluating their antimicrobial and cytotoxic properties. The study underscores the significance of pyridinyl and chlorophenyl groups in enhancing biological activity, suggesting the potential application of your compound in developing new antimicrobial agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F3N2O2/c22-15-5-1-13(2-6-15)20(29)30-16-7-3-12(4-8-16)17(10-27)19-18(23)9-14(11-28-19)21(24,25)26/h1-9,11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFPHVRDUAKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

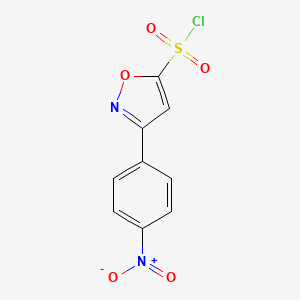

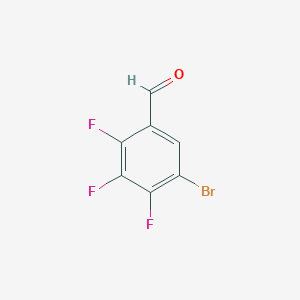
![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)
